What are the chemical properties of Dehydroindapamide-d3?
What are the chemical properties of Dehydroindapamide-d3?
An In-depth Technical Guide to the Chemical Properties of Dehydroindapamide-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and metabolic context of Dehydroindapamide-d3. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.
Core Chemical Properties
Dehydroindapamide-d3 is the deuterated form of Dehydroindapamide, a known metabolite of the antihypertensive drug Indapamide (B195227).[1][2] The inclusion of deuterium (B1214612) atoms makes it a valuable tool in pharmacokinetic and metabolic studies as an internal standard.
Quantitative Data Summary
The following table summarizes the key computed chemical properties of Dehydroindapamide-d3.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁D₃ClN₃O₃S | [2] |
| Molecular Weight | 366.83 g/mol | [2] |
| Exact Mass | 366.0632704 Da | [3] |
| IUPAC Name | 4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)indol-1-yl]benzamide | [3] |
| CAS Number | 1185057-48-0 | [2][4] |
| XLogP3 | 2.9 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 103 Ų | [3][5] |
| Heavy Atom Count | 24 | [3] |
Synthesis and Metabolism
Dehydroindapamide is a metabolite of Indapamide, formed through a dehydrogenation reaction catalyzed primarily by the cytochrome P450 enzyme CYP3A4.[1] Dehydroindapamide-d3, being a labeled version, follows the same metabolic pathway.
Metabolic Pathway of Indapamide to Dehydroindapamide
The metabolic conversion of Indapamide to Dehydroindapamide is a key transformation. The following diagram illustrates this P450-mediated dehydrogenation.
Caption: Metabolic conversion of Indapamide to Dehydroindapamide.
Experimental Synthesis Protocol
The synthesis of the non-deuterated analog, Dehydroindapamide, has been described and can be adapted for the deuterated form.[1] The synthesis involves the oxidation of Indapamide.
Materials:
-
Indapamide
-
2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Neutral alumina (B75360) grade III
-
Silica (B1680970) gel for thin-layer chromatography (TLC)
Procedure:
-
Dissolve 100 mg of Indapamide in a mixture of 50 ml of CH₂Cl₂ and 300 ml of acetone.
-
Add 80 mg of DDQ to the solution. The reaction is rapid, indicated by the discoloration of DDQ within approximately 10 minutes.
-
Filter the reaction mixture over neutral alumina grade III.
-
Purify the eluate using thin-layer chromatography on silica gel with a mobile phase of chloroform/acetone (8:2).
-
The final product, Dehydroindapamide, can be isolated.
This protocol can be adapted for Dehydroindapamide-d3 by starting with the appropriately deuterated Indapamide precursor.
Analytical Methodologies
A variety of analytical techniques can be employed for the detection and quantification of Indapamide and its metabolites, which would be applicable to Dehydroindapamide-d3. These methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[6]
General HPLC Workflow for Analysis
The following diagram outlines a typical workflow for the analysis of Dehydroindapamide-d3 in biological samples.
Caption: General workflow for HPLC analysis of Dehydroindapamide-d3.
Mechanism of Action of Parent Compound: Indapamide
Understanding the mechanism of action of the parent drug, Indapamide, provides context for the relevance of its metabolites. Indapamide exhibits a dual mechanism of action, contributing to its antihypertensive effects.[7]
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Diuretic Effect : Indapamide acts on the distal convoluted tubule in the kidneys, where it inhibits the sodium-chloride symporter.[8] This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of sodium and water, which in turn reduces blood volume.[8][9]
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Vascular Effect : Indapamide also has a direct vasodilatory effect on blood vessels.[8] This is thought to involve the modulation of calcium ion channels in vascular smooth muscle cells, leading to their relaxation and a decrease in peripheral resistance.[10]
Signaling Pathway of Indapamide's Diuretic Action
The primary diuretic action of Indapamide involves the inhibition of the Na⁺-Cl⁻ symporter in the renal tubules.
Caption: Signaling pathway of Indapamide's diuretic action.
References
- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dehydro Indapamide-d3 | C16H14ClN3O3S | CID 46780586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dehydro Indapamide-d3 | 1185057-48-0 [chemicalbook.com]
- 5. Dehydroindapamide | C16H14ClN3O3S | CID 45748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An overview of the pharmacology and clinical efficacy of indapamide sustained release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 9. Indapamide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
